3-Methyl-3-hexanol

Oxidation resistance Alcohol stability Synthetic intermediate

3-Methyl-3-hexanol (CAS 597-96-6, C7H16O, MW 116.20 g/mol) is a branched-chain tertiary alcohol with a characteristic six-carbon backbone bearing a methyl substituent at the C3 position. It appears as a clear, colorless liquid with a boiling point of 143 °C at 760 mmHg, a density of 0.823 g/mL at 25 °C, and a refractive index of approximately 1.4235–1.426.

Molecular Formula C7H16O
Molecular Weight 116.2 g/mol
CAS No. 597-96-6
Cat. No. B1585239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methyl-3-hexanol
CAS597-96-6
Molecular FormulaC7H16O
Molecular Weight116.2 g/mol
Structural Identifiers
SMILESCCCC(C)(CC)O
InChIInChI=1S/C7H16O/c1-4-6-7(3,8)5-2/h8H,4-6H2,1-3H3
InChIKeyKYWJZCSJMOILIZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Methyl-3-hexanol (CAS 597-96-6): Technical Specifications and Procurement Baseline


3-Methyl-3-hexanol (CAS 597-96-6, C7H16O, MW 116.20 g/mol) is a branched-chain tertiary alcohol with a characteristic six-carbon backbone bearing a methyl substituent at the C3 position [1][2]. It appears as a clear, colorless liquid with a boiling point of 143 °C at 760 mmHg, a density of 0.823 g/mL at 25 °C, and a refractive index of approximately 1.4235–1.426 [1][3]. The compound is structurally identified by the IUPAC name 3-methylhexan-3-ol and is also recognized under the synonym 2-ethyl-2-pentanol, reflecting the tertiary hydroxyl group at the branching point [2]. Its LogP is estimated at approximately 1.9–2.1, indicating moderate hydrophobicity, and it exhibits a flash point of 45 °C, necessitating standard flammable liquid handling protocols (UN 1987) [1][4].

3-Methyl-3-hexanol: Why a Tertiary Alcohol Cannot Be Interchanged with Primary or Secondary Analogs


Generic substitution of C7H16O alcohols (e.g., 1-heptanol, 2-heptanol, 3-heptanol, or positional isomers such as 2-methyl-3-hexanol) is not chemically viable due to fundamental differences in oxidation susceptibility, reaction pathways, and solubility parameters [1]. As a tertiary alcohol, 3-methyl-3-hexanol lacks an alpha-hydrogen on the hydroxyl-bearing carbon, rendering it resistant to oxidation under conditions that rapidly convert primary and secondary alcohols to aldehydes, ketones, or carboxylic acids [1][2]. This structural distinction critically alters its behavior in synthetic applications: whereas primary alcohols undergo clean oxidation to aldehydes, 3-methyl-3-hexanol instead undergoes acid-catalyzed dehydration to yield a mixture of multiple alkene isomers, a reactivity profile that cannot be replicated by primary or secondary C7 analogs . The quantitative evidence presented below establishes specific, measurable points of differentiation that directly inform compound selection decisions.

3-Methyl-3-hexanol: Quantitative Differential Evidence for Scientific Procurement Decisions


Oxidation Stability: Tertiary Structure Confers Resistance Not Found in Primary or Secondary C7 Alcohols

3-Methyl-3-hexanol is a tertiary alcohol, meaning the carbon bearing the hydroxyl group is bonded to three other carbon atoms and lacks an alpha-hydrogen atom. This structural feature confers inherent resistance to oxidation compared to primary and secondary alcohols, which possess one or two alpha-hydrogens and are readily oxidized to aldehydes, ketones, and carboxylic acids under mild conditions (e.g., KMnO4, CrO3) [1][2]. While specific quantitative oxidation kinetic data for 3-methyl-3-hexanol versus its C7 alcohol isomers is not available in the open literature, the class-level distinction between tertiary alcohols and primary/secondary alcohols is a well-established principle in organic chemistry [2].

Oxidation resistance Alcohol stability Synthetic intermediate

Aqueous Solubility: Higher Water Compatibility Compared to Straight-Chain C7 Alcohols

3-Methyl-3-hexanol exhibits an estimated aqueous solubility of 11.76 g/L at 25 °C, corresponding to approximately 4,403 mg/L, with a LogP of approximately 1.9–2.1 [1][2]. For comparison, 1-heptanol, the straight-chain C7 primary alcohol, has a reported aqueous solubility of approximately 1.0–1.7 g/L at 25 °C and a LogP of approximately 2.6–2.7 [3]. The branching and tertiary hydroxyl position of 3-methyl-3-hexanol result in an approximately 7- to 12-fold higher aqueous solubility relative to the linear analog, despite identical molecular formula and similar molecular weight [3].

Solubility Formulation Hydrophobicity

Dehydration Reaction Profile: A Tertiary Alcohol Generating Five Distinct Alkene Isomers

Acid-catalyzed dehydration of 3-methyl-3-hexanol yields a product mixture consisting of five distinct alkene isomers with the molecular formula C7H14, rather than a single predominant dehydration product [1]. The product distribution includes three major alkenes plus two additional structural isomers, with the relative response area percentages (by GC analysis) reported as 12.3%, 18.7%, 18.9%, 15.4%, and 11.3% (alcohol starting material remaining), indicating a broad and quantifiably distributed product profile . In contrast, the dehydration of 1-heptanol (a primary C7 alcohol) proceeds predominantly via a single pathway to yield primarily 1-heptene, with minimal isomeric byproducts. Similarly, secondary C7 alcohols such as 2-heptanol or 3-heptanol dehydrate to give at most two or three major alkene isomers following Zaitsev's rule [2].

Olefin synthesis Dehydration Synthetic versatility

Odor Profile: Distinctive Pungent Character Differentiating from Green/Floral Linear C6–C7 Alcohols

3-Methyl-3-hexanol is described as possessing a 'strong odor' and 'pungent' character, distinguishing it from the green, grassy, floral, or fruity notes associated with linear and other branched C6–C7 alcohols [1]. For comparison, 1-hexanol (a primary C6 alcohol) has an odor threshold of 8,000 ppb in wine matrices and is characterized as 'green, grass' [2]. (Z)-3-hexenol and (E)-3-hexenol have odor thresholds of 400 ppb and are described as 'green, grass, bitter' and 'green, floral', respectively [2]. While a directly comparable odor threshold value for 3-methyl-3-hexanol is not available in the open primary literature, the qualitative odor descriptor 'pungent' clearly differentiates it from the 'green' family descriptors of linear and unsaturated C6 alcohols [2].

Fragrance Flavor Sensory analysis

Ruthenium-Catalyzed Acceptorless Dehydrogenative Coupling: Documented Utility in N-Substituted Lactam Synthesis

3-Methyl-3-hexanol has been specifically employed as a diol substrate in ruthenium-catalyzed acceptorless dehydrogenative coupling reactions with primary amines to synthesize N-substituted lactams . This application is documented in the primary chemical literature (Zheng et al., Chemical Communications), where the compound's tertiary alcohol structure and steric properties enable participation in the catalytic cycle under acceptorless conditions, generating hydrogen gas as the sole byproduct . In contrast, primary and secondary C7 alcohols (e.g., 1-heptanol, 2-heptanol, 3-heptanol) undergo different reaction pathways under the same catalytic conditions—typically forming imines, amides, or undergoing oxidation to aldehydes/ketones rather than coupling to yield lactam products [1].

Catalysis Lactam synthesis Green chemistry

3-Methyl-3-hexanol: Evidence-Based Research and Industrial Application Scenarios


Oxidation-Resistant Solvent for Reactions Requiring Stable Alcohol Media

As a tertiary alcohol lacking an alpha-hydrogen, 3-methyl-3-hexanol is inherently resistant to oxidation under conditions that rapidly degrade primary and secondary alcohols to aldehydes, ketones, and carboxylic acids [1][2]. This stability makes it suitable for use as a solvent or reaction medium in oxidative environments, such as oxidations catalyzed by metal complexes (e.g., Co/Fe Schiff base systems), or in storage conditions where prolonged shelf life without peroxide formation is required [1].

Precursor for Multi-Component C7 Olefin Mixtures via Acid-Catalyzed Dehydration

Acid-catalyzed dehydration of 3-methyl-3-hexanol yields a mixture of five distinct C7 alkene isomers rather than a single predominant product [3]. This characteristic is advantageous when the synthetic goal is the production of a branched olefin blend for use in fuel additives, polymerization feedstocks, or as a starting material for further functionalization where isomeric diversity is acceptable or desired .

Fragrance and Flavor Component Requiring a Pungent, Impactful Top Note

3-Methyl-3-hexanol exhibits a strong, pungent odor profile that differentiates it from the green, grassy, and floral notes characteristic of linear and unsaturated C6–C7 alcohols [4]. This sensory property positions it for use in fragrance formulations requiring sharp, impactful top notes, in flavor compositions targeting pungent or spicy character, and as a fragrance intermediate where its branched tertiary structure contributes to controlled volatility and tenacity .

Substrate for Ruthenium-Catalyzed Acceptorless Dehydrogenative Lactam Synthesis

3-Methyl-3-hexanol has demonstrated utility as a diol substrate in ruthenium-catalyzed acceptorless dehydrogenative coupling with primary amines, enabling the synthesis of N-substituted lactams under environmentally benign conditions that generate only hydrogen gas as a byproduct . This specific catalytic application distinguishes the compound from primary and secondary C7 alcohols, which follow alternative reaction pathways under identical conditions, making it the appropriate substrate choice for this particular synthetic methodology .

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